6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated organic compound with a molecular weight of 258.13 g/mol. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic substitution of fluorine atoms and cross-coupling reactions using organometallic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., organolithium compounds). The reaction conditions typically involve controlled temperatures, pressures, and solvent systems to ensure optimal reactivity and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted tetrahydroquinolines .
Scientific Research Applications
6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline include other fluorinated quinolines and tetrahydroquinolines, such as:
- 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- 7-Fluoro-6-bromoquinoline
Uniqueness
What sets this compound apart from similar compounds is its unique combination of bromine and fluorine substituents, which can enhance its reactivity and selectivity in various chemical reactions. Additionally, the presence of these substituents may confer unique biological activities and properties that are not observed in other related compounds .
Biological Activity
6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS Number: 1784283-25-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9BrFN
- Molar Mass : 230.08 g/mol
- Structure : The compound features a tetrahydroquinoline framework with bromine and fluorine substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds within the tetrahydroquinoline class exhibit a variety of biological activities, including:
- Antimicrobial properties
- Neuroprotective effects
- Inhibition of enzymes related to neurodegenerative diseases
1. Antimicrobial Activity
A study conducted on various tetrahydroquinoline derivatives demonstrated significant antimicrobial effects against several bacterial strains. The presence of halogen atoms (bromine and fluorine) was linked to enhanced potency against Gram-positive bacteria, suggesting that these substituents may play a crucial role in the activity profile of this compound.
2. Neuroprotective Effects
Research has shown that this compound exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Specifically, it has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease progression.
Table 1: Inhibition Potency of this compound on AChE
The mechanism by which this compound exerts its effects is primarily through:
- Enzyme Inhibition : It competitively inhibits AChE activity.
- Antioxidant Activity : It scavenges free radicals and reduces oxidative damage.
Case Study 1: Neuroprotection in Animal Models
In vivo studies involving animal models of Alzheimer’s disease showed that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation. These findings suggest a potential therapeutic role for this compound in neurodegenerative conditions.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This positions it as a candidate for further development in treating bacterial infections.
Properties
Molecular Formula |
C11H13BrFN |
---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
6-bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline |
InChI |
InChI=1S/C11H13BrFN/c1-11(2)3-4-14-10-6-9(13)8(12)5-7(10)11/h5-6,14H,3-4H2,1-2H3 |
InChI Key |
XTYGVKIWQUIDQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC2=CC(=C(C=C21)Br)F)C |
Origin of Product |
United States |
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